molecular formula C15H24FN5 B11738862 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11738862
M. Wt: 293.38 g/mol
InChI Key: PSVCFYFELSUFCX-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the ethyl, fluoro, and methyl groups through various substitution reactions. The final step involves the coupling of the two pyrazole rings via a methylamine linker under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar in structure but with different substituents.

    (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Another pyrazole derivative with distinct functional groups.

Uniqueness

The uniqueness of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H24FN5

Molecular Weight

293.38 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H24FN5/c1-6-21-15(16)13(11(4)18-21)9-17-8-12-7-14(10(2)3)19-20(12)5/h7,10,17H,6,8-9H2,1-5H3

InChI Key

PSVCFYFELSUFCX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=CC(=NN2C)C(C)C)F

Origin of Product

United States

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